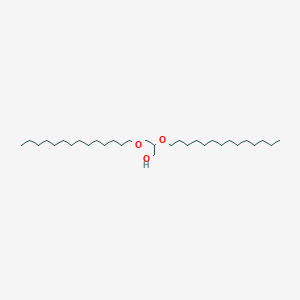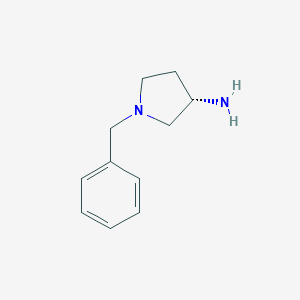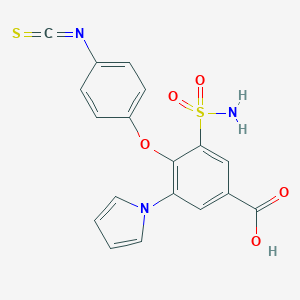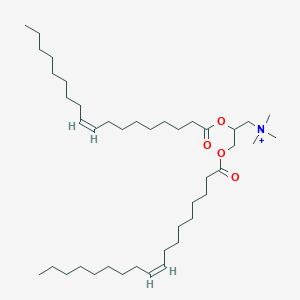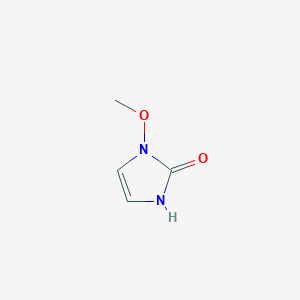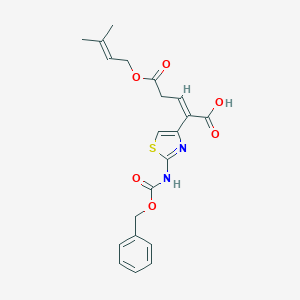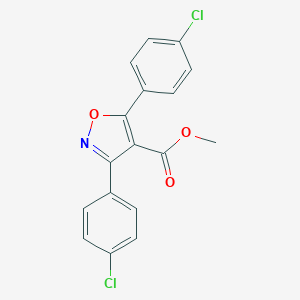
3-Bromo-5-methylbenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Bromo-5-methylcatechol and has the molecular formula C7H7BrO2. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 3-Bromo-5-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a nucleophile and undergo substitution reactions with electrophiles. It can also undergo oxidation reactions to form quinones.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-methylbenzene-1,2-diol have not been extensively studied. However, studies have shown that it has antioxidant properties and can scavenge free radicals. It has also been shown to exhibit antifungal and antibacterial activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Bromo-5-methylbenzene-1,2-diol in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in water, which can affect its use in aqueous reactions.
Future Directions
There are several future directions for the study of 3-Bromo-5-methylbenzene-1,2-diol. One of the potential applications is in the development of new drugs and natural products. It can also be used in the synthesis of new materials and polymers. Further studies can also be conducted to understand its mechanism of action and its potential applications in various fields of science.
Conclusion:
In conclusion, 3-Bromo-5-methylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods have been extensively studied, and it has been shown to have antioxidant, antifungal, and antibacterial activities. Although there are limitations in its use in lab experiments, its potential applications in the development of new drugs and materials warrant further studies.
Synthesis Methods
The synthesis of 3-Bromo-5-methylbenzene-1,2-diol can be achieved through various methods. One of the commonly used methods is the reaction of 3-bromo-5-methylphenol with sodium hydroxide. The reaction takes place in the presence of a catalyst, and the product is obtained in good yield. Another method involves the reaction of 3-bromo-5-methylphenol with potassium carbonate in the presence of copper(II) chloride. This method also provides a good yield of the product.
Scientific Research Applications
3-Bromo-5-methylbenzene-1,2-diol has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds. It is also used in the synthesis of natural products and pharmaceuticals.
properties
IUPAC Name |
3-bromo-5-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSVZQWKMLTUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylbenzene-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

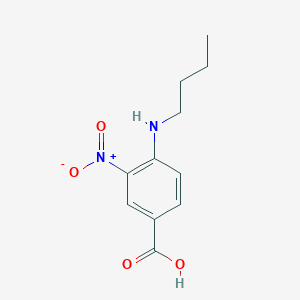
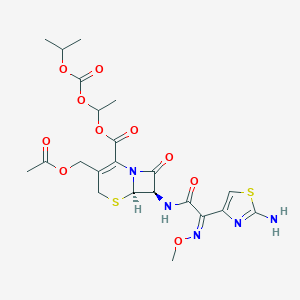
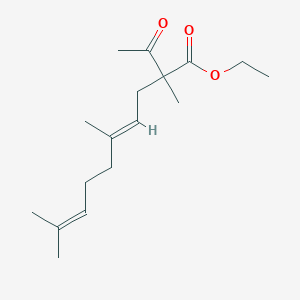
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
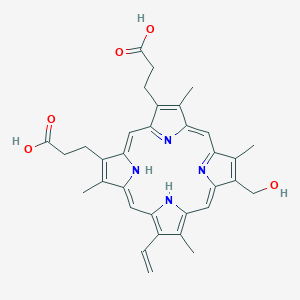
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
